4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-tert-butylbenzoate
Description
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-tert-butylbenzoate is a chromene-based compound characterized by:
- A chromene core (4H-chromen-4-one) with a ketone group at position 4.
- 3-Phenyl and 2-(trifluoromethyl) substituents on the chromene ring, enhancing steric bulk and electronic modulation.
Properties
Molecular Formula |
C27H21F3O4 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C27H21F3O4/c1-26(2,3)18-11-9-17(10-12-18)25(32)33-19-13-14-20-21(15-19)34-24(27(28,29)30)22(23(20)31)16-7-5-4-6-8-16/h4-15H,1-3H3 |
InChI Key |
NSPDGDXSMFOFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-tert-butylbenzoate is a synthetic compound belonging to the chromen family, which is recognized for its diverse biological activities. This compound features a trifluoromethyl group, known to enhance biological activity and stability, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 422.40 g/mol. The presence of the trifluoromethyl group significantly influences its pharmacological properties, including increased lipophilicity and metabolic stability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Non-Covalent Interactions : The compound interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, affecting signal transduction and gene regulation.
- Antioxidant Activity : Compounds in this class often exhibit free radical scavenging properties, which can contribute to their therapeutic effects.
Biological Activity Data
Recent studies have evaluated the biological activities of related chromen derivatives, providing insights into the potential effects of this compound.
Case Studies
- Anticancer Activity : A study examined the cytotoxic effects of chromen derivatives against breast cancer cell lines (MCF-7). The presence of the trifluoromethyl group was associated with increased potency against cancer cells, indicating potential for anticancer drug development.
- Anti-inflammatory Properties : Research has shown that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes and lipoxygenases, which are key players in inflammatory processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Key Trends and Insights
- Smaller substituents (methyl, acetate) balance these properties .
- Bioactivity :
- Anticancer Activity : Fluorinated analogs (e.g., 4-fluorophenyl) show enhanced cytotoxicity, likely due to increased electronegativity and metabolic stability .
- Antioxidant Capacity : Benzamide derivatives outperform esters, possibly due to improved hydrogen-bonding interactions with target proteins .
- Structural Interactions :
- X-ray and Hirshfeld analyses reveal that planar chromene cores facilitate stacking interactions, while substituents like trifluoromethyl induce steric effects that modulate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
